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Compound of Interest

Compound Name: Azelaoyl chloride

Cat. No.: B087186

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural characteristics of key chemical reagents is paramount. This guide provides a
detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Azelaoyl
chloride, a common bifunctional building block. A comparison with its parent compound,
azelaic acid, is included to highlight key spectral differences, supported by predicted data and a
standardized experimental protocol.

Azelaoyl chloride, with the chemical formula CO9H14CI202, is the diacyl chloride derivative of
azelaic acid.[1][2] Its symmetric structure, consisting of a seven-carbon aliphatic chain flanked
by two acyl chloride groups, gives rise to a distinct and predictable NMR spectrum.
Understanding this spectrum is crucial for verifying sample purity and for monitoring its
reactions in various synthetic applications.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities,
and assignments for Azelaoyl chloride. These predictions are based on established principles
of NMR spectroscopy and typical chemical shift values for similar functional groups.

Table 1: Predicted 1H NMR Data for Azelaoyl chloride (in CDCI3)
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. Chemical Shift Lo . .
Position Multiplicity Integration Assignment
(ppm)
a-CH2 2.8-3.0 Triplet 4H -CH2-COCI
B-CH2 1.7-1.9 Quintet 4H -CH2-CH2-COCl
, -CH2-(CH2)3-
Y, 0-CH2 1.3-15 Multiplet 6H
CH2-
Table 2: Predicted 13C NMR Data for Azelaoyl chloride (in CDCI3)
Position Chemical Shift (ppm) Assignment
C=0 172 -174 -COClI
a-CH2 45 - 48 -CH2-COCI
B-CH2 28 -30 -CH2-CH2-COCl
y, 3-CH2 24 - 26 -CH2-(CH2)3-CH2-

Comparative Analysis: Azelaoyl chloride vs. Azelaic
Acid

The key difference in the NMR spectra of Azelaoyl chloride and its precursor, azelaic acid, lies
in the chemical shifts of the nuclei closest to the carbonyl group. The electron-withdrawing

nature of the chlorine atom in the acyl chloride functionality causes a significant downfield shift
for the a-protons and a-carbons compared to the carboxylic acid.

Table 3: Comparison of Predicted 1H and 13C NMR Chemical Shifts
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Position Azelaoyl chloride (ppm) Azelaic Acid (ppm)
1H NMR

a-CH2 28-3.0 22-24

13C NMR

C=0 172 - 174 178 - 180

a-CH2 45 - 48 33-35

Structural Visualization and NMR Assignments

The following diagram illustrates the chemical structure of Azelaoyl chloride and the
assignment of the different proton and carbon environments, which directly correspond to the
predicted NMR signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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